molecular formula C10H10F2O B13636290 1-Allyl-3-difluoromethoxy-benzene

1-Allyl-3-difluoromethoxy-benzene

Katalognummer: B13636290
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: MSLKBZKTGXWDAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-difluoromethoxy-benzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of an allyl group and a difluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-difluoromethoxy-benzene typically involves the reaction of 3-difluoromethoxy-benzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified using large-scale distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3-difluoromethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-difluoromethoxy-benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-difluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo radical reactions, forming reactive intermediates that interact with cellular components. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Allyl-3-methylimidazole chloride

Comparison: 1-Allyl-3-difluoromethoxy-benzene is unique due to the presence of both an allyl group and a difluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. In comparison, similar compounds like 1-Bromo-4-(difluoromethoxy)benzene and 1-Bromo-2-(difluoromethoxy)benzene lack the allyl group, which affects their reactivity and applications. 1-Allyl-3-methylimidazole chloride, on the other hand, has different functional groups and applications, primarily in the field of ionic liquids and polymer chemistry .

Eigenschaften

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

1-(difluoromethoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2O/c1-2-4-8-5-3-6-9(7-8)13-10(11)12/h2-3,5-7,10H,1,4H2

InChI-Schlüssel

MSLKBZKTGXWDAG-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC(=CC=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.